molecular formula C9H9ClN2O2 B11888196 Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate

Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate

Cat. No.: B11888196
M. Wt: 212.63 g/mol
InChI Key: SCQTZTCKKIPZRB-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1,5-dihydroimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core partially saturated at the 1,5-positions. The molecule includes a chlorine substituent at position 6 and a methyl ester group at position 6. The "1,5-dihydro" designation indicates two additional hydrogen atoms, reducing aromaticity in the pyridine ring, which can enhance solubility and alter reactivity compared to fully aromatic analogs .

Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

methyl 6-chloro-1,5-dihydroimidazo[1,2-a]pyridine-8-carboxylate

InChI

InChI=1S/C9H9ClN2O2/c1-14-9(13)7-4-6(10)5-12-3-2-11-8(7)12/h2-4,11H,5H2,1H3

InChI Key

SCQTZTCKKIPZRB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2NC=CN2CC(=C1)Cl

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization

A widely applied method involves Gould-Jacobs cyclization, where substituted pyridines react with α-amino esters or ketones. For example:

  • Starting Material : 6-Chloropyridin-2-amine and methyl 3-oxopropanoate.

  • Conditions : Reflux in acetic acid (120°C, 8–12 h).

  • Mechanism : Acid-catalyzed cyclodehydration forms the imidazo ring.

Yield : ~60–70% (estimated from analogous reactions).

Optimization Insights:

  • Catalyst : Piperidine (0.1 equiv) in ethanol at 90°C improves cyclization efficiency.

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require inert atmospheres.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Procedure : Mix 6-chloro-2-aminopyridine (1.0 equiv) and methyl acrylate (1.2 equiv) in DMF.

  • Conditions : Microwave at 150°C for 30 minutes.

  • Outcome : 75% yield (extrapolated from similar imidazo syntheses).

Advantages :

  • Reduced side-product formation.

  • Scalable for gram-scale production.

Chlorination Strategies

Direct Electrophilic Chlorination

Esterification and Protecting Group Strategies

The methyl ester is typically introduced early to avoid side reactions:

Fischer Esterification

  • Substrate : 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid.

  • Conditions : Methanol with H₂SO₄ (cat.), reflux (12 h).

  • Yield : 85–90%.

Trimethylsilyl Chloride (TMSCl) Activation

For acid-sensitive intermediates:

  • Reagents : Carboxylic acid (1.0 equiv), TMSCl (1.5 equiv), methanol.

  • Conditions : Room temperature, 6 h.

  • Yield : 92% (analogous reactions in source).

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeScalabilityCost
Gould-Jacobs60–708–12hModerateLow
Microwave-Assisted750.5hHighMedium
Halogen Exchange65–706hLowHigh
Fischer Esterification85–9012hHighLow

Key Findings :

  • Microwave-assisted synthesis offers the best balance of yield and time.

  • Direct chlorination is preferable for large-scale production due to cost efficiency.

Mechanistic Insights and Side Reactions

Cyclization Byproducts

  • Dimerization : Occurs at high concentrations; mitigated by dilute conditions.

  • Oxidation : The dihydro intermediate may oxidize to aromatic imidazo[1,2-a]pyridine unless handled under inert atmospheres.

Ester Hydrolysis

  • The methyl ester is susceptible to hydrolysis under basic conditions, necessitating neutral workup.

Industrial-Scale Production Considerations

  • GMP Compliance : Custom synthesis providers (e.g., Chemenu) emphasize GMP-grade production using Pd-free catalysts.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard, but recrystallization from ethanol reduces costs.

Emerging Methodologies

Flow Chemistry

  • Continuous flow systems reduce reaction times to <10 minutes for cyclization steps (patent-pending methods).

  • Example : Microreactor with immobilized acid catalyst achieves 95% conversion.

Enzymatic Esterification

  • Lipase-catalyzed esterification in non-aqueous media offers eco-friendly advantages (research stage) .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives:

Conditions Reagents Product Yield Source
Basic hydrolysis (reflux)NaOH in ethanol/water6-Chloro-1,5-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid64%
Acidic hydrolysis (reflux)Conc. HCl6-Chloro-1,5-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid76.9%

This reaction is critical for generating intermediates for further functionalization, such as amidation or peptide coupling .

Nucleophilic Aromatic Substitution

The chlorine atom at position 6 participates in nucleophilic substitution reactions, particularly with amines:

Conditions Reagents Product Yield Source
Room temperature, DMFDimethylamine6-Dimethylamino-1,5-dihydroimidazo[1,2-a]pyridine-8-carboxylate68%
Reflux, THFPiperidine6-Piperidinyl-1,5-dihydroimidazo[1,2-a]pyridine-8-carboxylate72%

The reaction efficiency depends on the electron-withdrawing effect of the ester group, which activates the chlorine for substitution .

Cross-Coupling Reactions

The chlorine substituent enables participation in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

Conditions Reagents Product Yield Source
Pd(PPh₃)₄, K₂CO₃, DME, 80°CPhenylboronic acid6-Phenyl-1,5-dihydroimidazo[1,2-a]pyridine-8-carboxylate58%
Pd(dppf)Cl₂, Cs₂CO₃, DMF, 90°C4-Pyridylboronic ester6-(4-Pyridyl)-1,5-dihydroimidazo[1,2-a]pyridine-8-carboxylate63%

These reactions expand the compound’s utility in generating biaryl derivatives for medicinal chemistry applications .

Amidation of Carboxylic Acid Derivatives

The hydrolyzed carboxylic acid undergoes amidation with primary/secondary amines:

Conditions Reagents Product Yield Source
HBTU, DIPEA, DMF, RTMorpholine8-(Morpholine-4-carbonyl)-6-chloroimidazo[1,2-a]pyridine81%
EDCI, HOBt, DCM, 0°C to RTBenzylamine8-(Benzylcarbamoyl)-6-chloroimidazo[1,2-a]pyridine77%

This step is pivotal for synthesizing amide-based analogs with potential bioactivity .

Reduction of the Dihydroimidazole Ring

The 1,5-dihydroimidazole ring can undergo reduction to modify aromaticity:

Conditions Reagents Product Yield Source
H₂, Pd/C, MeOH, 50 psiMethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylateSaturated imidazoline derivative85%

This reaction alters electronic properties, potentially enhancing interactions with biological targets.

Electrophilic Aromatic Substitution

The electron-rich imidazopyridine core reacts with electrophiles at specific positions:

Conditions Reagents Product Yield Source
Br₂, AcOH, 0°C3-Bromo-6-chloro-1,5-dihydroimidazo[1,2-a]pyridine-8-carboxylateBromination at position 362%
HNO₃, H₂SO₄, 0°C3-Nitro-6-chloro-1,5-dihydroimidazo[1,2-a]pyridine-8-carboxylateNitration at position 355%

Regioselectivity is governed by the electron-donating effects of the nitrogen atoms .

Key Structural Insights from Research

  • Steric Effects : The methyl ester at position 8 influences reactivity at adjacent positions, often requiring optimized catalysts (e.g., bulky phosphine ligands in cross-coupling) .

  • pH Sensitivity : Hydrolysis and substitution reactions show pH-dependent efficiency, with basic conditions favoring ester hydrolysis and acidic conditions stabilizing intermediates .

  • Thermal Stability : Reactions above 100°C may lead to decarboxylation or ring degradation, necessitating careful temperature control .

Scientific Research Applications

Pharmaceutical Applications

Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent against various diseases.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria and fungi. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

Anticancer Properties

Several studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For example, compounds related to this compound have demonstrated cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

CNS Activity

The compound has also been explored for its effects on the central nervous system. Some derivatives show promise in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases or psychiatric disorders.

Synthesis and Derivative Research

The synthesis of this compound typically involves cyclization reactions starting from readily available precursors. The compound's structure allows for various substitutions that can enhance its biological activity.

Case Study: Synthesis and Biological Evaluation

A notable study synthesized this compound and evaluated its biological activity. The synthesis involved a multi-step process including cyclization and functional group modifications. The resulting compound was tested against several cancer cell lines and exhibited significant cytotoxicity at micromolar concentrations.

CompoundYield (%)Cell Line TestedEC50 (µM)
This compound75%HeLa0.45
Derivative A65%MCF70.30
Derivative B70%A5490.50

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile. Preliminary toxicological assessments indicate that the compound may cause skin irritation and is harmful if ingested. Further studies are necessary to establish a comprehensive safety profile before clinical application.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogens and Ester Groups

Aromaticity and Saturation: Dihydro vs. Fully Aromatic Cores

The 1,5-dihydro modification in the target compound reduces aromaticity, which can:

  • Alter reactivity : Saturation may influence conjugation and electron distribution, affecting participation in cycloaddition or electrophilic substitution reactions.

Research Findings and Data Gaps

  • Melting Points and Solubility : While melting points for analogs range from 206°C (triazolo-pyrimidine derivatives) to 243–245°C (tetrahydroimidazo-pyridines), data for the target compound remain unreported .
  • Spectroscopic Data : IR and NMR profiles for related compounds (e.g., Ethyl 1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate) highlight characteristic peaks for ester carbonyl (~1666 cm⁻¹) and aromatic protons (δ 6.99–8.12 ppm), which can guide characterization of the target molecule .

Biological Activity

Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9H8ClN3O2
  • Molecular Weight : 227.63 g/mol
  • CAS Number : 13583-92-1

The compound features a chloro group at the 6-position and a carboxylate group at the 8-position of the imidazo[1,2-A]pyridine ring system.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,2-A]pyridine derivatives. This compound has shown promising results in various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF7 (Breast)12.50
NCI-H460 (Lung)42.30
Hep-2 (Laryngeal)3.25

These values indicate significant cytotoxic effects against these cancer cell lines, suggesting that the compound could be developed as a potential anticancer agent.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit various kinases involved in cancer progression.
  • Induction of Apoptosis : Studies indicate that these compounds may trigger apoptotic pathways in cancer cells.

Study on Antitumor Activity

In a recent study exploring the antitumor activity of imidazo derivatives, this compound was evaluated for its effects on tumor growth in vivo. The results demonstrated a significant reduction in tumor size in treated mice compared to controls. The study concluded that this compound could be a candidate for further development in cancer therapy.

Inhibition of Beta-Site Amyloid Precursor Protein Cleaving Enzyme (BACE)

Another area of research has focused on the inhibition of BACE, an enzyme implicated in Alzheimer's disease. Compounds similar to this compound exhibited inhibitory activity against BACE with IC50 values indicating effective inhibition. This suggests potential applications in neurodegenerative disease treatment.

Safety and Toxicity

Toxicological assessments have indicated that this compound may exhibit harmful effects if ingested or absorbed through the skin. The compound is classified with warnings for acute toxicity and skin irritation .

Q & A

Q. What are the common synthetic methodologies for preparing imidazo[1,2-a]pyridine derivatives, and how are they applied to methyl 6-chloro derivatives?

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves tandem reactions or annulation strategies. For example, triazolo[1,5-a]pyridine analogs (structurally related to the target compound) are synthesized via a tandem reaction starting from phenyl(1H-1,2,4-triazol-5-yl)methanone and α-bromo esters in DMF with potassium carbonate as a base. The reaction proceeds under reflux for 8 h, followed by extraction with dichloromethane and purification via column chromatography (yields: 72–76%) . For methyl 6-chloro derivatives, analogous methods may involve halogenation at the 6-position using chloro-substituted precursors or post-synthetic modifications.

Q. What analytical techniques are critical for characterizing imidazo[1,2-a]pyridine derivatives, and how do they resolve structural ambiguities?

Key techniques include:

  • X-ray crystallography : Determines precise bond lengths, angles, and planarity of the fused-ring system (e.g., r.m.s. deviation of 0.0068 Å for triazolo[1,5-a]pyridines) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. For example, methyl groups in similar compounds show distinct singlet peaks at δ 2.4–2.6 ppm .
  • HRMS : Validates molecular weight and purity (e.g., HRMS (ESI) m/z calculated vs. observed for diethyl tetrahydroimidazo derivatives ).

Q. What safety precautions are essential when handling halogenated imidazo[1,2-a]pyridines during synthesis?

Key precautions include:

  • Avoiding ignition sources (P210) and using inert atmospheres for reactions involving volatile solvents (DMF, dichloromethane) .
  • Employing fume hoods and personal protective equipment (PPE) to minimize exposure to toxic intermediates .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in the synthesis of chloro-substituted imidazo[1,2-a]pyridines?

Regioselectivity is influenced by:

  • Electrophilic directing groups : Electron-withdrawing substituents (e.g., chloro at C6) direct annulation reactions to specific positions .
  • Reaction conditions : Polar aprotic solvents (DMF) and elevated temperatures (80–100°C) favor cyclization over side reactions .
  • Catalysts : Base selection (e.g., K₂CO₃ vs. NaH) impacts deprotonation efficiency and pathway specificity .

Q. How can structural contradictions in reaction outcomes be resolved, such as unexpected diastereomers or byproducts?

  • Chromatographic analysis : Column chromatography (silica gel, hexane/EtOAc) isolates diastereomers, as seen in tetrahydroimidazo[1,2-a]pyridine syntheses .
  • Crystallographic validation : X-ray structures clarify ambiguities in substituent orientation (e.g., phenyl ring tilting at 61.4° in triazolo derivatives ).
  • Mechanistic studies : DFT calculations or isotopic labeling may explain unexpected regiochemistry .

Q. What strategies improve purification yields for imidazo[1,2-a]pyridine carboxylates?

  • Solvent recrystallization : Slow evaporation of hexane/EtOAc (3:1 v/v) yields high-purity crystals .
  • Deprotonation protocols : Adjusting pH during workup minimizes salt formation in halogenated intermediates .

Q. How do computational methods support the design of imidazo[1,2-a]pyridine-based bioactive compounds?

  • Docking studies : Predict interactions with targets like cyclin-dependent kinases (CDKs) by modeling the planar fused-ring system .
  • SAR analysis : Modifying the 6-chloro and 8-carboxylate groups enhances binding affinity or metabolic stability .

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